2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide
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Overview
Description
2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide is a chemical compound with a complex structure that includes a benzamide core
Preparation Methods
The synthesis of 2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide typically involves multiple steps. One common synthetic route includes the acylation of an appropriate amine with 2,2-dimethylpropanoyl chloride, followed by coupling with a benzamide derivative. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition or protein binding due to its specific structural features.
Industry: It may be used in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar compounds to 2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide include:
2-[(2,2-dimethylpropanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide: This compound has a similar core structure but includes a pyridine ring, which may alter its chemical properties and applications.
2-[(2,2-dimethylpropanoyl)amino]propanoic acid: This compound is structurally related but lacks the benzamide moiety, leading to different reactivity and uses.
Properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)10-17-14(19)12-8-6-7-9-13(12)18-15(20)16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJTWNZZVNLPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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